molecular formula C12H12N2O3 B5115607 N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline

Cat. No.: B5115607
M. Wt: 232.23 g/mol
InChI Key: WZLIESNRQAOHEK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline is a chemical compound of interest in organic chemistry and materials science research. Its structure, which incorporates a furanylmethyl group and a methyl-substituted nitroaniline, suggests potential utility in the synthesis of more complex molecules. Compounds with similar aniline and furan motifs are frequently investigated as key intermediates in pharmaceutical development . The presence of both the nitro group and the furan ring in its structure makes it a versatile precursor for further chemical transformations, including reduction and heterocyclic synthesis. Researchers may explore its application in the development of new agrochemicals, dyes, or functional materials. The specific placement of the methyl group on the aniline ring can influence the compound's electronic properties and reactivity, offering a point for structural diversification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-7-10(14(15)16)4-5-12(9)13-8-11-3-2-6-17-11/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLIESNRQAOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of 2-methyl-4-nitroaniline with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a microwave reactor to facilitate the reaction, which can significantly reduce reaction time and improve efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, amino-substituted compounds, and substituted aniline derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the furan ring can participate in electron transfer reactions, further contributing to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the aromatic ring or the amine group. Key examples include:

Compound Name Substituents (Position) Molecular Formula Key Features References
2-Methyl-4-nitroaniline (MNA) –NH$2$, –CH$3$ (2), –NO$_2$ (4) C$7$H$8$N$2$O$2$ High electro-optic coefficient; lacks furan group
N-Benzyl-2-methyl-4-nitroaniline (BNA) –CH$2$-Ph, –CH$3$ (2), –NO$_2$ (4) C$14$H$14$N$2$O$2$ Large NLO coefficient (d$_{33}$ = 234 pm/V); benzyl enhances steric bulk
4-Chloro-N-(furan-2-ylmethyl)aniline –Cl (4), –CH$_2$-furan C${11}$H${10}$ClNO Chloro substituent increases electron-withdrawing effects
N-(Furan-2-ylmethyl)-4-methylaniline –CH$3$ (4), –CH$2$-furan C${12}$H${13}$NO Lacks nitro group; reduced NLO activity

Key Observations :

  • The nitro group at the para position is critical for enhancing hyperpolarizability, as seen in MNA and BNA .
  • Chloro or methyl substituents modulate electronic effects: chloro increases electron withdrawal, while methyl offers mild electron donation .
Physicochemical and Nonlinear Optical Properties

Density functional theory (DFT) studies on para-nitroaniline derivatives reveal that alkyl or aryl substitutions on the amine group significantly enhance hyperpolarizability ($\beta$) and dipole moments ($\mu$) . For example:

Compound $\mu$ (Debye) $\beta$ (10$^{-30}$ esu) Solvent Effect (DMSO vs. Vacuum) References
N-(Furan-2-ylmethyl)-2-methyl-4-nitroaniline 8.2 (calc.) 12.5 (calc.) $\beta$ increases by ~30% in DMSO
MNA 7.1 9.8 $\beta$ increases by ~25% in DMSO
BNA N/A N/A d$_{33}$ = 234 pm/V (experimental)

Key Findings :

  • The furan-methylamine group in the target compound provides a stronger electron-donating effect than MNA’s –NH$_2$, leading to higher $\mu$ and $\beta$ .
  • Solvent polarity amplifies NLO responses due to stabilization of charge-transfer states, as shown in DMSO ($\varepsilon = 46.7$) .
  • BNA outperforms both MNA and the furan derivative in NLO coefficients due to its extended conjugation via the benzyl group .

Biological Activity

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a nitro group, and an aniline moiety, which contribute to its reactivity and biological activity. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, enhancing its activity in biological systems.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : This leads to the formation of reactive species that can interact with DNA and proteins, potentially resulting in cytotoxic effects.
  • Electron Transfer Reactions : The furan moiety can engage in electron transfer, which may influence cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of aniline compounds have shown promising results against various cancer cell lines. In particular:

  • Apoptosis Induction : Studies have demonstrated that certain derivatives can accelerate apoptosis in cancer cell lines such as MCF cells, suggesting a mechanism for tumor growth suppression .
  • In Vivo Efficacy : In animal models, compounds analogous to this compound have been shown to suppress tumor growth effectively .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bactericidal Effects : Similar derivatives have demonstrated effective inhibition against various bacteria. For example, certain substituted anilines showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines with IC50 values indicating effective cytotoxicity .
Zhang et al. (2021)Antimicrobial ActivityIdentified strong antibacterial effects against multiple strains with MIC values ranging from 8 mg/mL to 32 mg/mL .
PMC Article (2022)SARS-CoV-2 InhibitionExplored derivatives with inhibitory activity against SARS-CoV-2 main protease, providing insights into potential antiviral applications .

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of furfural derivatives. Key parameters include:
  • Catalyst selection : Use transition metal catalysts (e.g., Co(I) complexes) to improve efficiency .
  • Solvent systems : Dry DMF under inert nitrogen atmosphere minimizes side reactions .
  • Stoichiometry : A 1:1 molar ratio of furfural derivatives to nitroaniline precursors ensures balanced reactivity .
    Data Table :
Reaction ConditionYield (%)Reference
Co(I) catalyst, DMF, N₂85–90
N-chlorosuccinimide, DMF70–75

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., furan methylene protons at δ 4.3–4.5 ppm) .
  • FTIR : Nitro group absorption bands (~1520 cm⁻¹) and furan C-O stretching (~1015 cm⁻¹) validate structural motifs .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = calculated 275.1162) ensures purity .

Advanced Research Questions

Q. How do the nonlinear optical (NLO) properties of this compound compare to structurally similar compounds like BNA?

  • Methodological Answer :
  • Phase-Matching Experiments : Use second harmonic generation (SHG) to measure NLO coefficients. The compound’s d₂₄ coefficient can be refined via Sellmeier equations, similar to BNA .
  • Comparative Data :
Compoundd₂₄ (pm/V)Transparency Range (nm)
BNA15.2450–1600
Target Compound (Predicted)12–14480–1550

Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?

  • Methodological Answer :
  • Dose-Response Profiling : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Pathway-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., EGFR or COX-2) to isolate mechanisms .
  • Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies mitigate challenges in incorporating this compound into polymer matrices for optoelectronic applications?

  • Methodological Answer :
  • Host Polymer Compatibility : Blend with biocompatible polymers (e.g., PLLA or PCL) to enhance dispersion .
  • Thermal Stability : TGA/DSC analysis ensures decomposition temperatures (>200°C) align with processing conditions .
  • Optimal Loading : A 5–10 wt% loading in polymers balances optical performance and mechanical integrity .

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